2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one
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Overview
Description
2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol . It is a member of the benzisothiazolone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 3-(dimethylamino)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated compounds; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzisothiazolones
Scientific Research Applications
2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A parent compound with similar structural features but lacking the dimethylamino propyl group.
3-(Dimethylamino)propylamine: A related compound that serves as a precursor in the synthesis of 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
18339-14-5 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-13(2)8-5-9-14-12(15)10-6-3-4-7-11(10)16-14/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
OGWXHSCYJOUWCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2S1 |
18339-14-5 | |
Origin of Product |
United States |
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